
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazole family. It is also known as chalcone oxazole and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. It has also been reported to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one in lab experiments include its ease of synthesis, low cost, and broad range of pharmacological activities. However, the compound has some limitations such as its poor solubility in water, which can limit its use in certain assays. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo studies.
Orientations Futures
There are several future directions for the research on 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Furthermore, the development of new methods for the synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one and its derivatives can also be explored to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one can be achieved by the condensation of 3-chloroacetophenone, benzaldehyde, and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a chalcone intermediate, which subsequently undergoes cyclization to form the oxazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-5-9-14(12-15)17-20-16(18(21)22-17)11-4-8-13-6-2-1-3-7-13/h1-12H/b8-4+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWYNIERHPCLE-MAHQCVNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


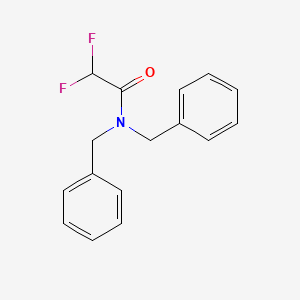
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682296.png)
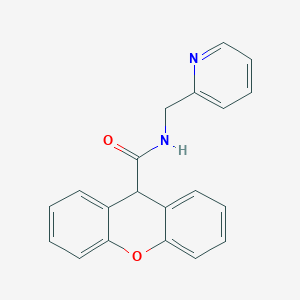
![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)
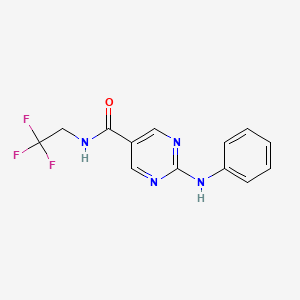
![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)
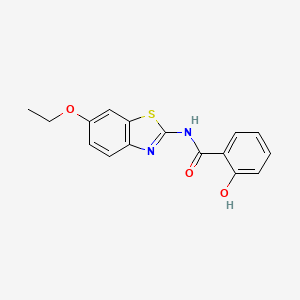
![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
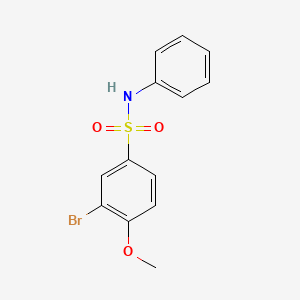

![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)